molecular formula C7H7N3 B1525934 3-Aminoimidazo[1,5-a]pyridine CAS No. 1005514-74-8

3-Aminoimidazo[1,5-a]pyridine

Cat. No.: B1525934
CAS No.: 1005514-74-8
M. Wt: 133.15 g/mol
InChI Key: OORCQSFGAVPLKU-UHFFFAOYSA-N
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Description

3-Aminoimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 . It is used in the synthesis of various substances and is typically available for research and development use .


Synthesis Analysis

This compound derivatives can be synthesized through various methods. One approach involves a one-pot three-component condensation reaction of 2-aminopyridines, aldehydes, and isocyanides under solvent-free mechanochemical ball-milling conditions . Another method involves a chemodivergent synthesis from α-bromoketones and 2-aminopyridines .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused imidazole and pyridine ring with an amino group attached .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo a one-pot three-component condensation reaction with 2-aminopyridines, aldehydes, and isocyanides . It can also be involved in a chemodivergent synthesis from α-bromoketones and 2-aminopyridines .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 133.15 . More detailed physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis Methods

3-Aminoimidazo[1,5-a]pyridine derivatives are created using various synthesis techniques, each offering unique advantages. The cyclodesulfurization method, employing dicyclohexylcarbodiimide (DCCD), produces a series of 3-substituted aminoimidazo[1,5-a]pyridine derivatives (Bourdais & Omar, 1980). Ionic liquids, such as 1-butyl-3-methylimidazolium bromide [bmim]Br, have also been utilized to synthesize 3-Aminoimidazo[1,2-a]pyridines in good yields, offering simple reaction workups and reusability (Shaabani et al., 2006). The use of zinc iodide as a catalyst has facilitated the development of a concise approach to these compounds, employing oxygen and diverse substrates for good yields (Han et al., 2015).

Mechanochemical and Solvent-Free Methods

Mechanochemical ball-milling conditions have been adopted for the solvent-free synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. This approach emphasizes high atom economy, short reaction times, and simple separation methods (Maleki et al., 2014). A novel dealkylation process has also been introduced for solid-phase synthesis, allowing for new substitution patterns (Blackburn & Guan, 2000).

Catalysis and Green Chemistry

The use of cellulose@Fe2O3 nanoparticle composites as magnetically recoverable nanocatalysts has been explored for synthesizing 3-aminoimidazo[1,2-a]pyridines. This method stands out for its high catalytic activity and reusability (Shaabani et al., 2015). Silica sulfuric acid has been used to synthesize 3-aminoimidazo[1,2-a]pyridines and -pyrazines, emphasizing high yields at room temperature (Shaabani et al., 2007).

Safety and Hazards

3-Aminoimidazo[1,5-a]pyridine is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS classification . It is harmful if swallowed and should be handled with appropriate safety measures .

Future Directions

The synthesis of 3-Aminoimidazo[1,5-a]pyridine and its derivatives continues to be a topic of interest in the field of organic chemistry. Future research may focus on developing more efficient synthesis methods, exploring its potential applications, and studying its properties in more detail .

Properties

IUPAC Name

imidazo[1,5-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-9-5-6-3-1-2-4-10(6)7/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORCQSFGAVPLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005514-74-8
Record name imidazo[1,5-a]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using dicyclohexylcarbodiimide (DCCD) in the synthesis of 3-aminoimidazo[1,5-a]pyridine derivatives?

A1: Dicyclohexylcarbodiimide (DCCD) plays a crucial role as a cyclodesulfurizing agent in this specific synthesis route [, ]. The research demonstrates that reacting N′-substituted-N-(2-pyridylmethyl)thioureas with DCCD effectively removes sulfur from the thiourea moiety, leading to the formation of the desired this compound ring system [, ]. This method offers a practical and efficient approach for synthesizing diverse this compound derivatives by varying the substituents on the starting thiourea compounds.

Q2: How is the structure of the synthesized this compound derivatives confirmed in this research?

A2: The research primarily relies on ¹H NMR spectroscopy to confirm the structures of the synthesized compounds []. By analyzing the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectra, the researchers could identify the presence and arrangement of specific protons in the synthesized molecules, confirming the successful formation of the targeted this compound derivatives.

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